

(R)-2-Aminoheptanoic acid IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Aminoheptanoic acid

Cat. No.: B554690

[Get Quote](#)

(R)-2-Aminoheptanoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (R)-2-Aminoheptanoic acid CAS Number: 44902-01-4[1]

This technical guide provides a comprehensive overview of **(R)-2-aminoheptanoic acid**, a non-proteinogenic alpha-amino acid. Due to the limited availability of specific data for the (R)-enantiomer, this guide also incorporates relevant information on the racemic mixture and general principles applicable to the synthesis and potential biological roles of non-proteinogenic amino acids.

Physicochemical Properties

Quantitative data for **(R)-2-aminoheptanoic acid** is not readily available in public literature. The following table summarizes the physicochemical properties of 2-aminoheptanoic acid (stereochemistry not specified). These values can serve as an estimation for the (R)-enantiomer.

Property	Value	Source
Molecular Formula	C7H15NO2	[1] [2]
Molecular Weight	145.20 g/mol	[2] [3]
Topological Polar Surface Area	63.32 Å ²	[3]
XLogP3	1.8	[2]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	5	[3]

Enantioselective Synthesis and Experimental Protocols

The synthesis of enantiomerically pure alpha-amino acids such as **(R)-2-aminoheptanoic acid** is a significant area of research. While a specific, detailed protocol for the synthesis of **(R)-2-aminoheptanoic acid** is not widely published, several general methodologies for the enantioselective synthesis of alpha-amino acids are well-established. These can be broadly categorized into the resolution of racemic mixtures and asymmetric synthesis.

Resolution of Racemic 2-Aminoheptanoic Acid

A common approach to obtaining a single enantiomer is the resolution of a racemic mixture. This can be achieved through several methods:

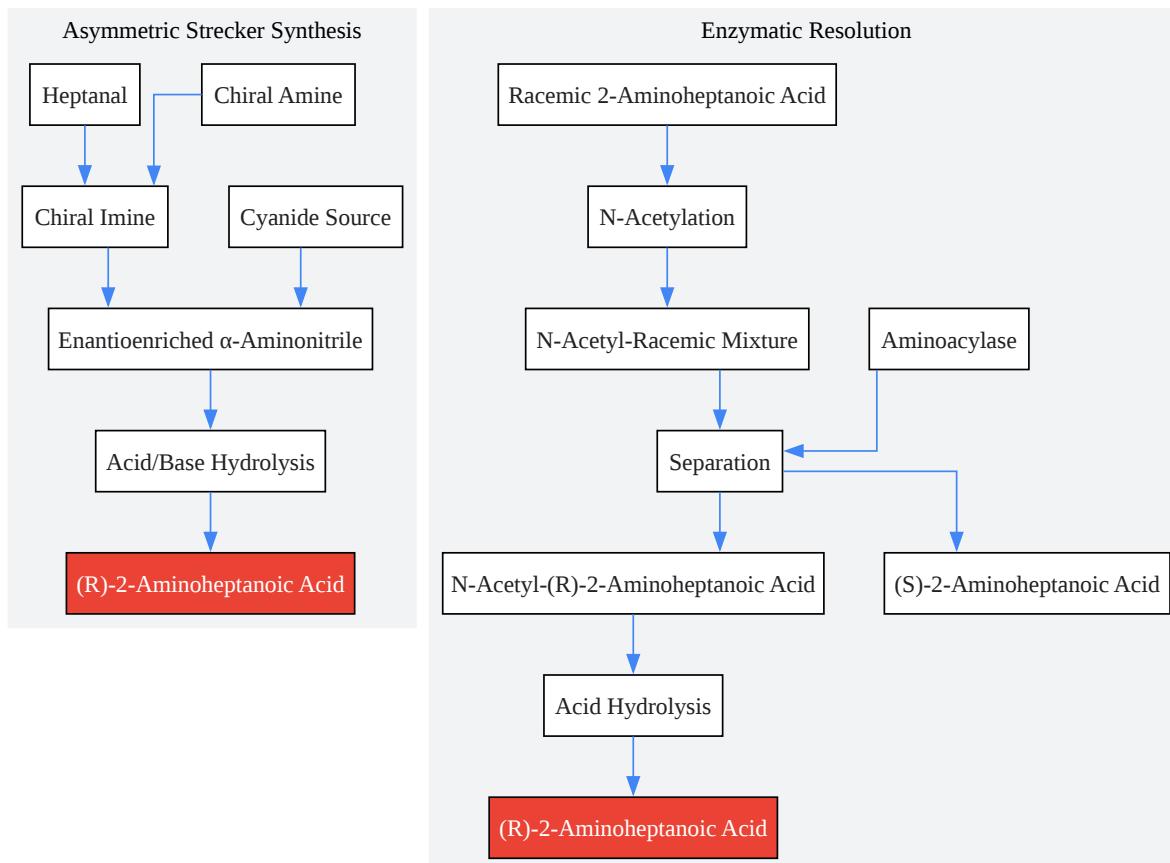
- **Diastereomeric Salt Formation:** This classic method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. The desired enantiomer is subsequently recovered from the separated salt.[\[4\]](#)
- **Enzymatic Resolution:** This method utilizes the stereoselectivity of enzymes. For instance, an acylase can selectively hydrolyze the N-acyl derivative of one enantiomer (typically the L-enantiomer), allowing for the separation of the unreacted N-acyl-D-amino acid from the free

L-amino acid.^{[5][6]} While often used for L-amino acids, specific enzymes can be employed for the resolution of D-amino acids. A dynamic kinetic resolution process can also be employed, where the undesired enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.^[7]

Generalized Experimental Protocol for Enzymatic Resolution:

- N-Acetylation of Racemic 2-Aminoheptanoic Acid: The racemic 2-aminoheptanoic acid is acetylated using acetic anhydride in a suitable solvent to produce N-acetyl-2-aminoheptanoic acid.
- Enzymatic Hydrolysis: The N-acetylated racemate is dissolved in a buffered aqueous solution, and an appropriate aminoacylase is added. The pH is maintained at the optimal level for the enzyme (typically around 7.0). The reaction is monitored for the release of the free amino acid.
- Separation: Once the reaction is complete, the free amino acid (e.g., L-2-aminoheptanoic acid) can be separated from the unreacted N-acetyl-D-amino acid based on differences in their solubility at a specific pH.
- Hydrolysis of the Remaining Enantiomer: The isolated N-acetyl-(R)-2-aminoheptanoic acid is then hydrolyzed, typically under acidic conditions, to yield the desired (R)-2-aminoheptanoic acid.

Asymmetric Synthesis


Asymmetric synthesis aims to directly produce the desired enantiomer with high enantiomeric excess.

- Strecker Synthesis: The Strecker synthesis is a well-known method for producing racemic alpha-amino acids from an aldehyde, ammonia, and cyanide.^{[8][9][10][11]} Asymmetric variations of this synthesis have been developed using chiral auxiliaries or catalysts to induce enantioselectivity.^[8]

Generalized Experimental Protocol for Asymmetric Strecker Synthesis:

- Imine Formation: Heptanal is reacted with a chiral amine to form a chiral imine.

- Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide, is added to the chiral imine in the presence of a Lewis acid catalyst. The stereochemistry of the chiral amine directs the addition of the cyanide to one face of the imine, leading to the formation of an enantioenriched alpha-aminonitrile.
- Hydrolysis: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired (R)- or (S)-2-aminoheptanoic acid. The choice of the chiral amine's stereochemistry determines the final product's configuration.

[Click to download full resolution via product page](#)

Generalized workflows for the synthesis of **(R)-2-Aminoheptanoic Acid**.

Biological Role and Applications in Drug Development

As a non-proteinogenic amino acid, **(R)-2-aminoheptanoic acid** is not incorporated into proteins during ribosomal translation.[12][13] However, non-proteinogenic amino acids, including those with the D- (or R-) configuration, have garnered significant interest in drug discovery and medicinal chemistry for several reasons:

- Increased Proteolytic Stability: Peptides incorporating D-amino acids are more resistant to degradation by proteases, which can enhance their *in vivo* half-life.[14]
- Conformational Constraints: The inclusion of unnatural amino acids can introduce specific conformational constraints into a peptide, which can lead to improved binding affinity and selectivity for its target.[15][16]
- Novel Pharmacological Properties: Unnatural amino acids themselves can act as bioactive molecules.[13][16][17][18] They can serve as enzyme inhibitors, receptor agonists or antagonists, or neurotransmitter analogs.[12]

While there is a lack of specific biological activity data for **(R)-2-aminoheptanoic acid**, its structural similarity to other alpha-amino acids suggests it could be investigated for roles as a competitive inhibitor or modulator of enzymes and receptors that bind to endogenous amino acids with similar side chains. For example, it could be explored for its potential to interact with amino acid transporters or enzymes involved in amino acid metabolism.

The lipophilic heptyl side chain suggests that it could be used to modify the properties of peptide-based drugs, potentially improving their membrane permeability and overall pharmacokinetic profile.[15]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways in which **(R)-2-aminoheptanoic acid** is involved. As a non-proteinogenic amino acid, it is not expected to be part of mainstream metabolic or signaling pathways unless it is designed to mimic an endogenous molecule or inhibit a specific enzyme. Future research may uncover interactions with cellular signaling components, particularly if it is found to have activity at receptors that bind to other aliphatic amino acids.

Conclusion

(R)-2-Aminoheptanoic acid is a chiral, non-proteinogenic amino acid with potential applications in drug discovery and development. While specific biological data for this enantiomer is scarce, established methods for the enantioselective synthesis of alpha-amino acids can be applied to its preparation. Its potential to enhance the properties of peptide-based therapeutics and its own potential as a bioactive molecule make it an interesting candidate for further investigation by researchers and scientists in the pharmaceutical industry. Further studies are required to elucidate its specific biological functions and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-Aminoheptanoic acid - Lead Sciences [lead-sciences.com]
- 2. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. leah4sci.com [leah4sci.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 14. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC

[pmc.ncbi.nlm.nih.gov]

- 15. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aapep.bocsci.com [aapep.bocsci.com]
- To cite this document: BenchChem. [(R)-2-Aminoheptanoic acid IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554690#r-2-aminoheptanoic-acid-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com